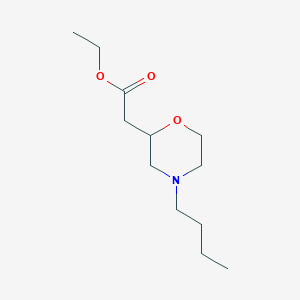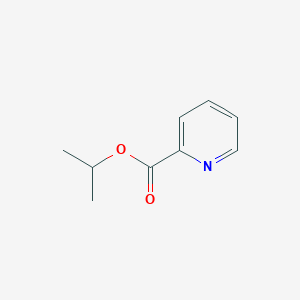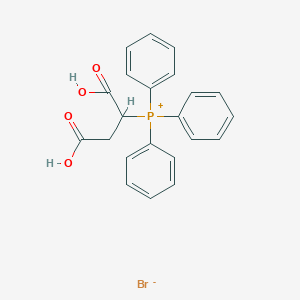
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a 1,2-dicarboxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as a bromoalkanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting mitochondrial functions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide involves its ability to form ylides, which are intermediates in various chemical reactions. The compound interacts with molecular targets such as carbonyl compounds, facilitating the formation of alkenes through the Wittig reaction. The pathways involved include nucleophilic addition and elimination processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Carboxyethyl)triphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- Decyl(triphenyl)phosphonium bromide
Uniqueness
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide is unique due to its specific structure, which allows for the formation of ylides with distinct reactivity. This makes it particularly useful in certain synthetic applications where precise control over the reaction outcome is required.
Properties
CAS No. |
64598-17-0 |
|---|---|
Molecular Formula |
C22H20BrO4P |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1,2-dicarboxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H19O4P.BrH/c23-21(24)16-20(22(25)26)27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2,(H-,23,24,25,26);1H |
InChI Key |
FWBQMKUSMHAYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC(=O)O)C(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)


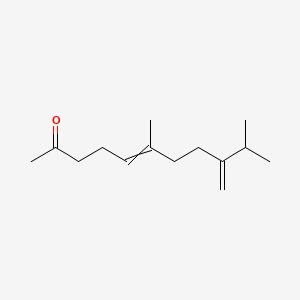

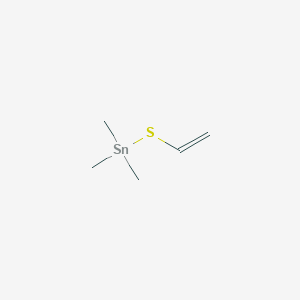


![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
